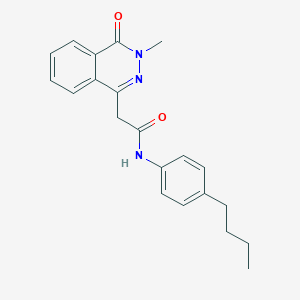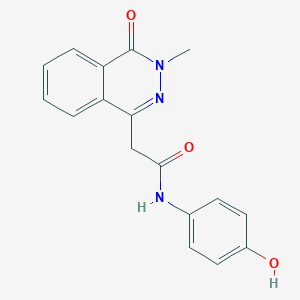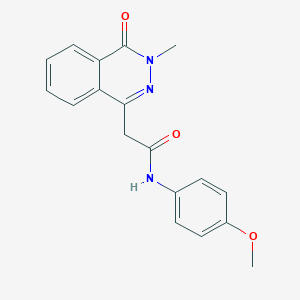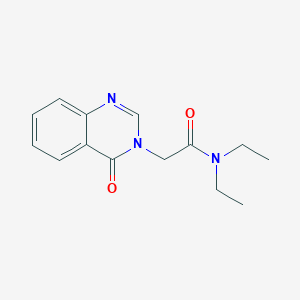
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 2-Phenylethylindole-3-acetate (PEA) or β-phenylacetoindole. PEA is a synthetic compound that is derived from indole, a heterocyclic organic compound that is commonly found in plants and animals.
Mecanismo De Acción
The exact mechanism of action of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one exerts its effects by interacting with the endocannabinoid system (ECS) and the transient receptor potential vanilloid 1 (TRPV1) receptors. 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is thought to activate the ECS by increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is also thought to activate the TRPV1 receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation. In vivo studies have shown that 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can reduce pain and inflammation in animal models of various diseases such as arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that can be easily produced in large quantities. 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is also relatively stable and can be stored for long periods of time. However, one limitation is that 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not very soluble in water, which can make it difficult to administer in certain experimental settings. Another limitation is that the exact mechanism of action of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. This could involve studying the interaction of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one with other receptors and signaling pathways. Another direction is to investigate the potential use of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the treatment of various neurological disorders. This could involve conducting clinical trials to evaluate the safety and efficacy of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in humans. Additionally, further research could explore the potential use of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the development of new materials and technologies.
Métodos De Síntesis
The synthesis of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of indole with phenylacetic acid in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. This synthesis method has been well established in the scientific community and has been used to produce 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one for various research purposes.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In agriculture, 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit plant growth-promoting properties. 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Propiedades
Nombre del producto |
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2 |
Clave InChI |
QSAOBVACSHPJMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)




![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)